Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((5-(hydroxymethyl)bicyclo[321]octan-1-yl)methyl)carbamate is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((5-(hydroxymethyl)bicyclo[321]octan-1-yl)methyl)carbamate typically involves multiple steps, starting with the formation of the bicyclic core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Research into the medicinal properties of tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate may reveal its potential as a therapeutic agent. Its ability to modulate biological pathways could be harnessed for treating various diseases.
Industry: In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in various manufacturing processes.
Mechanism of Action
The mechanism by which tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but may have different functional groups.
Carbamate derivatives: Other carbamate compounds with varying substituents and structures.
Uniqueness: Tert-butyl ((5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate stands out due to its specific combination of the bicyclic core, hydroxymethyl group, and tert-butyl carbamate moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[[5-(hydroxymethyl)-1-bicyclo[3.2.1]octanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-10-14-5-4-6-15(9-14,11-17)8-7-14/h17H,4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJLUHQPPRHARU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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